molecular formula C4H2ClNO3 B15230716 5-Chlorooxazole-4-carboxylic acid

5-Chlorooxazole-4-carboxylic acid

Cat. No.: B15230716
M. Wt: 147.51 g/mol
InChI Key: CZELPEYGJQMAEZ-UHFFFAOYSA-N
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Description

5-Chlorooxazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C4H2ClNO3. It is a derivative of oxazole, a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorooxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-2-nitrobenzoic acid with a base, followed by cyclization to form the oxazole ring . Another approach involves the use of 4-chlorobenzoyl chloride and hydroxylamine to form the oxime, which then undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Chlorooxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with different functional groups, while substitution reactions can produce a wide range of substituted oxazoles .

Scientific Research Applications

5-Chlorooxazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chlorooxazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

5-Chlorooxazole-4-carboxylic acid can be compared with other oxazole derivatives, such as:

  • 2,5-Dichlorophenyl-oxazole-4-carboxylic acid
  • 5-Ethyloxazole-4-carboxylic acid
  • 5-(2,2,2-Trifluoroethyl)oxazole-4-carboxylic acid

These compounds share a similar oxazole core but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Properties

Molecular Formula

C4H2ClNO3

Molecular Weight

147.51 g/mol

IUPAC Name

5-chloro-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C4H2ClNO3/c5-3-2(4(7)8)6-1-9-3/h1H,(H,7,8)

InChI Key

CZELPEYGJQMAEZ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(O1)Cl)C(=O)O

Origin of Product

United States

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